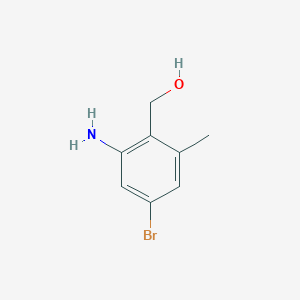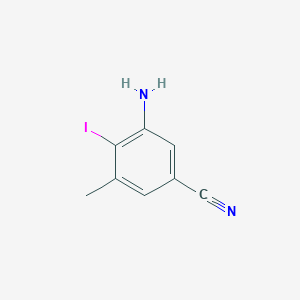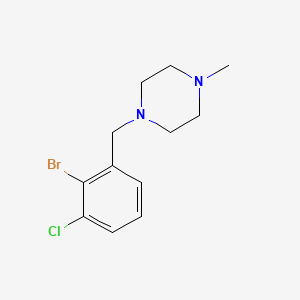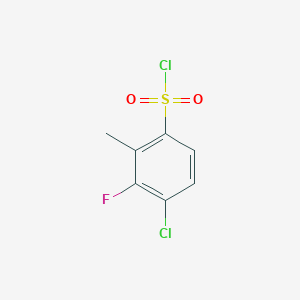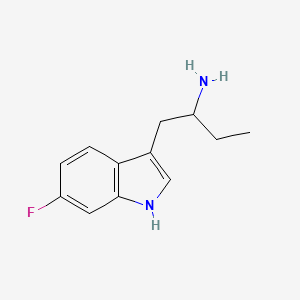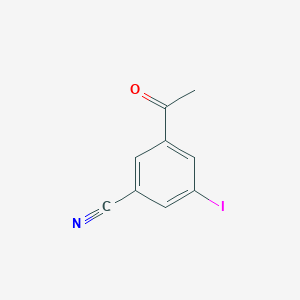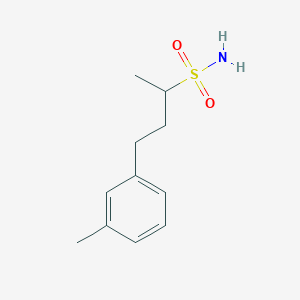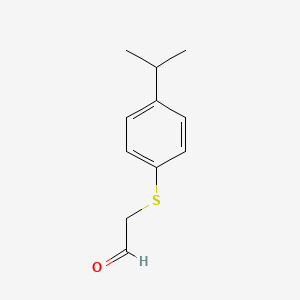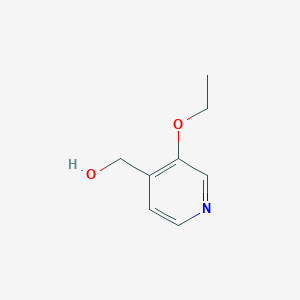
(3-Ethoxypyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).
Major Products:
- Oxidation yields (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
- Reduction yields (3-ethoxypyridin-4-yl)methane.
- Substitution reactions yield various derivatives depending on the substituent introduced .
科学的研究の応用
(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of (3-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- (3-Chloro-2-ethoxypyridin-4-yl)methanol
- (3-Methoxypyridin-4-yl)methanol
- (3-Ethoxypyridin-2-yl)methanol
Comparison: (3-Ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. For instance, the presence of the ethoxy group at the third position and the hydroxymethyl group at the fourth position can result in different steric and electronic effects compared to its analogs, leading to distinct chemical and biological properties .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3 |
InChIキー |
YGHYTKXOLQNSNX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CN=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


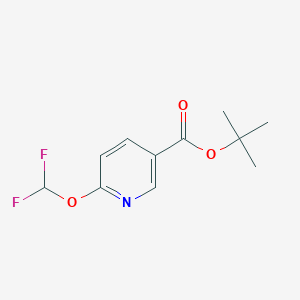
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
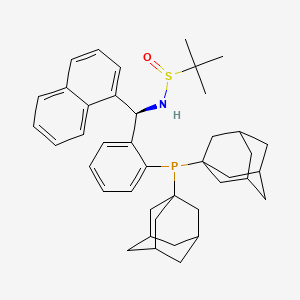
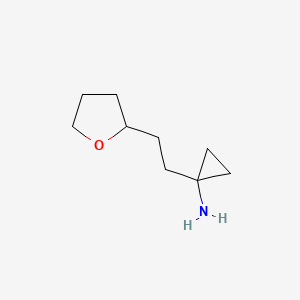
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
